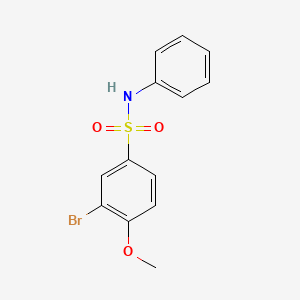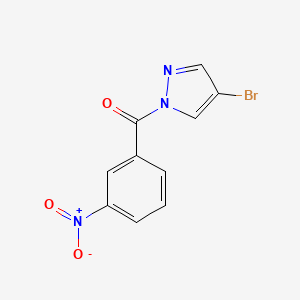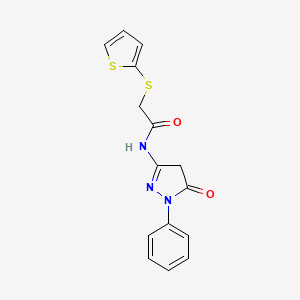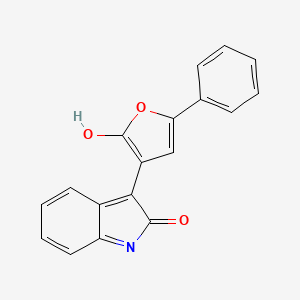![molecular formula C10H21NO3S B5682416 (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol](/img/structure/B5682416.png)
(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol, also known as TMEP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. TMEP is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system (CNS).
作用機序
MGluR5 is a G protein-coupled receptor that is widely expressed in the CNS, particularly in regions involved in learning, memory, and emotional processing. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. Positive allosteric modulators like (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol bind to a site on the receptor that is distinct from the glutamate-binding site and enhance the receptor's response to glutamate. This results in the amplification of the downstream signaling pathways and the enhancement of synaptic plasticity.
Biochemical and Physiological Effects:
(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has been shown to increase the amplitude and duration of mGluR5-mediated Ca2+ signaling in cultured neurons, indicating its potentiation of the receptor's function. (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has also been demonstrated to enhance long-term potentiation (LTP), a cellular mechanism of synaptic plasticity that is believed to underlie learning and memory. In addition, (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a neurotrophin that promotes neuronal survival, differentiation, and plasticity. These biochemical and physiological effects of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol suggest its potential therapeutic value in various CNS disorders.
実験室実験の利点と制限
One advantage of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol is its high potency and selectivity for mGluR5, which allows for precise modulation of the receptor's function without affecting other glutamate receptors. Another advantage is its well-established synthesis method, which enables large-scale production of the compound for preclinical and clinical studies. However, one limitation of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential off-target effects on other proteins or pathways, which may complicate the interpretation of the results.
将来の方向性
For the research on (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol include the investigation of its efficacy and safety in clinical trials for various CNS disorders, the optimization of its pharmacokinetic properties, and the identification of its molecular targets and downstream signaling pathways. Moreover, the development of novel mGluR5 modulators based on the structure of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol may lead to the discovery of more potent and selective compounds with improved therapeutic profiles. Finally, the elucidation of the role of mGluR5 in the pathophysiology of CNS disorders and the identification of patient subgroups who may benefit from mGluR5-targeted therapies will be critical for the translation of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol and related compounds into clinical practice.
合成法
The synthesis of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol involves several steps, including the protection of the pyrrolidine nitrogen, the alkylation of the protected pyrrolidine with 2-(methylsulfonyl)ethyl bromide, and the deprotection of the pyrrolidine nitrogen. The final product is obtained by recrystallization from an appropriate solvent. The yield of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol is typically around 60-70%, and the purity can be further improved by column chromatography.
科学的研究の応用
(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has been extensively studied in preclinical models of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases. The positive modulation of mGluR5 by (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has been shown to enhance synaptic plasticity, improve cognitive function, and reduce behavioral abnormalities in animal models of these disorders. Furthermore, (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has been demonstrated to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation, which are common pathological mechanisms underlying these disorders.
特性
IUPAC Name |
(3R)-3,4,4-trimethyl-1-(2-methylsulfonylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-9(2)7-11(8-10(9,3)12)5-6-15(4,13)14/h12H,5-8H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADWWUDPEZZYNB-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)CCS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)CCS(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3,4,4-trimethyl-1-(2-methylsulfonylethyl)pyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5682336.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5682338.png)
![methyl 1-(cyclopropylmethyl)-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate hydrochloride](/img/structure/B5682343.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5682358.png)



![3-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-N-cyclohexyl-N-methylpyridin-2-amine](/img/structure/B5682380.png)
![6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B5682387.png)
![2,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5682393.png)



